molecular formula C25H24N2O5 B408285 N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide

Cat. No.: B408285
M. Wt: 432.5g/mol
InChI Key: XJQSDLBHBQYMFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a benzooxazole moiety attached to a phenyl ring, which is further connected to a trimethoxy-benzamide group

Properties

Molecular Formula

C25H24N2O5

Molecular Weight

432.5g/mol

IUPAC Name

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C25H24N2O5/c1-14-9-19-20(10-15(14)2)32-25(27-19)16-7-6-8-18(11-16)26-24(28)17-12-21(29-3)23(31-5)22(13-17)30-4/h6-13H,1-5H3,(H,26,28)

InChI Key

XJQSDLBHBQYMFA-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

Preparation Methods

The synthesis of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide typically involves the following steps:

Chemical Reactions Analysis

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide can be compared with other benzoxazole derivatives, such as:

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity.

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